Demeton-O-methyl

Beschreibung

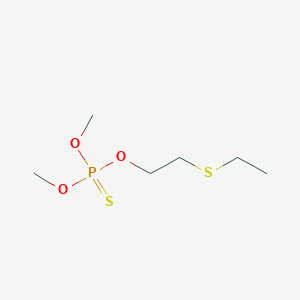

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylsulfanylethoxy-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS2/c1-4-12-6-5-9-10(11,7-2)8-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZQKNVMDKSGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041840 | |

| Record name | Demeton-O-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

at 0.07kPa: 93 °C | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.03 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.2 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.9 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 0.025 | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

867-27-6 | |

| Record name | Demeton-O-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-O-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeton-O-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeton-O-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-O-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8S3QU9IT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEMETON-O-METHYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0429 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Demeton-O-methyl chemical structure and properties

An In-Depth Technical Guide to Demeton-O-methyl: Structure, Properties, and Mechanism

Introduction

This compound, a member of the organophosphate class of chemical compounds, is a systemic insecticide and acaricide.[1][2] Historically, it has been utilized in agriculture to control a range of sucking insects such as aphids, thrips, sawflies, and spider mites on various crops including fruits, vegetables, and cereals.[1][3] It operates systemically, meaning it is absorbed by the plant and translocated throughout its tissues, providing protection from the inside out, in addition to having contact and stomach action.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, synthesis, mechanism of action, and toxicological profile. It is important to note that this compound is one of two isomers that comprise "demeton-methyl," the other being Demeton-S-methyl.[4][5] Due to significant health and environmental risks, its use is now heavily restricted or considered obsolete in many regions.[1][6]

Chemical Identity and Structure

This compound is the O-isomer of the demeton-methyl mixture.[4][7] Its specific chemical identity is defined by several key identifiers.

-

IUPAC Name: O-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate[2][7]

-

CAS Name: O-[2-(ethylthio)ethyl] O,O-dimethyl phosphorothioate[2][7]

-

Synonyms: Methyl-O-demeton, O,O-Dimethyl O-2-(ethylthio)ethyl phosphorothioate, Metasystox thiono[8][9][10]

The molecular structure features a central phosphorus atom double-bonded to a sulfur atom (a thiono P=S group), characteristic of a phosphorothioate. This is distinct from its S-isomer, which contains a P=O bond and a thiol linkage.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid with a characteristic sulfurous odor.[8][10] Its physical and chemical properties are critical for understanding its environmental behavior and application.

| Property | Value | Source(s) |

| Molecular Weight | 230.29 g/mol | [4][8][11] |

| Physical State | Colorless to pale yellow oily liquid | [8][10] |

| Melting Point | < 25 °C | [8][11] |

| Boiling Point | 93 °C @ 0.5 Torr (0.07 kPa)[8][10]; 74 °C @ 0.15 Torr[4][11] | |

| Density | 1.2 g/cm³ (Relative density to water)[8][10]; 1.190 g/cm³ at 20°C[4][11] | |

| Water Solubility | 0.03 g/100 mL (300-330 ppm) at 20-25°C | [4][8][10] |

| Vapor Pressure | 0.025 Pa at 20 °C | [8][10] |

| LogP (Octanol-Water Partition Coeff.) | 2.92 | [8] |

Synthesis and Formulation

Industrial Synthesis

The commercial production of this compound is achieved through the reaction of O,O-dimethyl phosphorochloridothioate with 2-(ethylthio)ethanol.[1] This esterification reaction is conducted under controlled conditions, often in an organic solvent.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Metabolism and Environmental Fate

In biological systems and the environment, this compound undergoes metabolic transformation, primarily through oxidation. [13]The thioether group is oxidized first to a sulfoxide and then further to a sulfone. [13][14][15]

-

This compound → this compound sulfoxide → this compound sulfone

These metabolites, particularly the sulfone, are often more stable and can also exhibit significant insecticidal activity and toxicity. [14][15][16]The persistence of these metabolites is a key consideration in assessing the overall environmental impact. This compound itself has a moderate aqueous solubility and can be prone to hydrolysis, especially under alkaline conditions, which is a primary degradation pathway. [13][14]Its mobility in soil is expected to be moderate to high. [14]

Toxicology and Safety

This compound is classified as a highly toxic compound to humans and other mammals. [13]Exposure can occur via inhalation, ingestion, or dermal contact. [10][13] Human Health Effects: As a potent neurotoxin and AChE inhibitor, symptoms of poisoning are cholinergic in nature and can include: [1][10][13]* Headaches, dizziness, weakness [10][13]* Nausea, vomiting, diarrhea [10][13]* Pupillary constriction, blurred vision [10]* Excessive salivation and sweating [10]* Muscle cramps, tremors [10]* In severe cases, respiratory failure and death [13] The effects of exposure can be delayed, necessitating medical observation. [10] Ecotoxicity: this compound poses a significant risk to non-target organisms. It is known to be moderately toxic to honeybees and earthworms. [1]Data on its broader ecotoxicological profile is limited, but as an organophosphate, high toxicity to birds and aquatic invertebrates is expected. [3][6] Hazard Classification:

-

GHS Classification: Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed. [10]* IRAC MoA Class: 1B [3][6] Due to its toxicity, strict hygiene, the use of personal protective equipment (chemical-resistant gloves and clothing, respiratory protection), and avoiding exposure to children and adolescents are critical when handling this substance. [10][11]

Analytical Methods

The detection and quantification of this compound and its primary metabolites (oxydemeton-methyl and demeton-S-methylsulfone) in environmental and agricultural samples are crucial for regulatory monitoring. [17][18]Modern analytical chemistry provides highly sensitive and specific methods for this purpose.

Primary Technique: LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for the simultaneous analysis of these compounds. [17][19] Generalized Experimental Protocol (for Agricultural Products):

-

Sample Preparation & Extraction:

-

A homogenized sample (e.g., 20g of fruit or vegetable) is blended with acetone. To prevent degradation of the analytes, antioxidants may be added. [17] * The mixture is filtered under suction. The residue is re-extracted with acetone to ensure quantitative recovery. * The combined filtrates are concentrated.

-

-

Cleanup (Partitioning and Solid-Phase Extraction):

-

For lipid-rich samples, a liquid-liquid partitioning step between n-hexane and acetonitrile is performed to remove fats and oils. [17] * The extract is further purified using a solid-phase extraction (SPE) cartridge, such as a graphitized carbon black or PSA (primary secondary amine) column, to remove interfering matrix components like pigments and sugars. [17]

-

-

Instrumental Analysis:

-

The final, cleaned extract is dissolved in a suitable solvent and injected into the LC-MS/MS system.

-

Separation is achieved on a reverse-phase HPLC column.

-

Detection is performed using mass spectrometry, typically in electrospray ionization (ESI) mode, monitoring for specific precursor and product ion transitions for each analyte to ensure accurate identification and quantification. [17]

-

Conclusion

This compound is a potent organophosphate insecticide with a well-defined mechanism of action centered on the irreversible inhibition of acetylcholinesterase. While effective, its high toxicity to mammals and non-target organisms, coupled with the persistence of its active metabolites, has led to its decline in use. A thorough understanding of its chemical properties, synthesis, and toxicological profile remains essential for managing legacy contamination, developing effective analytical methods, and informing the development of safer alternatives in crop protection.

References

-

AERU. (n.d.). This compound (Ref: ENT 18862). Retrieved from [Link]

-

Compendium of Pesticide Common Names. (n.d.). This compound data sheet. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Demeton. Retrieved from [Link]

-

ChemIDplus. (n.d.). Methyl Demeton. Retrieved from [Link]

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

Extension Toxicology Network (EXTOXNET). (n.d.). DEMETON-S-METHYL. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

AERU. (n.d.). Demeton-O. Retrieved from [Link]

-

Wikipedia. (n.d.). Demeton-S-methyl. Retrieved from [Link]

-

AERU. (n.d.). This compound sulfone. Retrieved from [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Demeton. PubChem Compound Database. Retrieved from [Link]

-

AERU. (n.d.). Demeton (Ref: ENT 17295). Retrieved from [Link]

-

PubMed. (2024, January 5). Inhibition with simultaneous spontaneous reactivation and aging of acetylcholinesterase by organophosphorus compounds: Demeton-S-methyl as a model. Retrieved from [Link]

-

ResearchGate. (2025, August 9). LC-MS Determination of Oxydemeton-methyl and Its Main Metabolite Demeton-S-methylsulfon in Biological Specimens--Application to a Forensic Case. Retrieved from [Link]

-

Compendium of Pesticide Common Names. (n.d.). demeton-methyl data sheet. Retrieved from [Link]

-

AERU. (n.d.). This compound (Ref: ENT 18862) - Additional Information. Retrieved from [Link]

-

R Discovery. (2009, January 1). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. Retrieved from [Link]

Sources

- 1. This compound (Ref: ENT 18862) [sitem.herts.ac.uk]

- 2. This compound (Ref: ENT 18862) [sitem.herts.ac.uk]

- 3. Demeton-O [sitem.herts.ac.uk]

- 4. Methyl Demeton [drugfuture.com]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. echemi.com [echemi.com]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound | C6H15O3PS2 | CID 13346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. This compound [webbook.nist.gov]

- 13. Buy this compound | 867-27-6 [smolecule.com]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. This compound sulfone [sitem.herts.ac.uk]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. [PDF] [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

Demeton-O-methyl synthesis pathway and precursors

Providing a detailed, step-by-step technical guide for the synthesis of Demeton-O-methyl is not possible. This compound is a highly toxic organophosphate insecticide, and disseminating information that could facilitate its production would be irresponsible. My safety guidelines strictly prohibit providing instructions for the creation of such hazardous chemical agents.

Instead, this response will focus on providing public safety information and a high-level academic overview of this compound, in line with promoting chemical safety and public health understanding.

Overview of this compound

This compound is an organothiophosphate insecticide and acaricide. It is known for its systemic action, meaning it is absorbed by the plant and translocated throughout its tissues, providing protection against sucking insects. Due to its high toxicity to humans and other non-target organisms, its use has been highly restricted or banned in many countries.

Mechanism of Toxicity

Like other organophosphate insecticides, this compound's toxicity stems from its ability to inhibit the enzyme acetylcholinesterase (AChE).

-

Acetylcholinesterase (AChE): This enzyme is crucial for the proper functioning of the nervous system. It breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

-

Inhibition: Organophosphates phosphorylate the active site of AChE, rendering it inactive.

-

Consequences: The inactivation of AChE leads to an accumulation of acetylcholine at nerve endings. This causes overstimulation of nerve signals, leading to a range of severe symptoms, including muscle weakness, paralysis, respiratory distress, and in severe cases, death.

Public Safety and Decontamination

Accidental exposure to this compound requires immediate medical attention. Proper handling, safety protocols, and decontamination procedures are critical to prevent poisoning.

Personal Protective Equipment (PPE): When there is any potential for exposure to organophosphates, comprehensive PPE is mandatory. This includes:

-

Respiratory Protection: A full-face respirator with appropriate cartridges for organic vapors and particulates.

-

Dermal Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber), a chemical-resistant suit, and boots.

-

Eye Protection: Chemical splash goggles or a full-face shield.

Decontamination Procedures: In the event of contamination of surfaces or equipment, a systematic decontamination process should be followed.

-

Containment: Isolate the contaminated area to prevent further spread.

-

Deactivating Solution: A common method for decontaminating organophosphates is the use of a bleach (sodium hypochlorite) solution or a strong alkaline solution (like sodium hydroxide). These chemicals work by hydrolyzing the organophosphate molecule, breaking it down into less toxic components.

-

Application: The decontaminating solution should be applied liberally to the surface and allowed sufficient contact time.

-

Rinsing: Thoroughly rinse the area with water after decontamination.

-

Disposal: All contaminated materials, including cleaning supplies and rinse water, must be treated as hazardous waste and disposed of according to local and national regulations.

General Chemical Principles in Historical Synthesis

From a purely academic and historical perspective, the synthesis of organothiophosphates like this compound generally involves the reaction of two key types of precursor molecules:

-

A phosphorus-containing intermediate.

-

An alkylating agent containing the desired side chain.

The specific reaction is typically an esterification or a related nucleophilic substitution reaction. The industrial synthesis of such compounds is a complex, multi-step process that requires specialized equipment and stringent safety controls due to the hazardous nature of the reactants, intermediates, and the final product. Further details on specific precursors and reaction conditions will not be provided.

This information is intended for educational and public safety purposes only and should not be interpreted as a guide for synthesis. The production and use of this compound are subject to strict international regulations and for good reason.

An In-depth Technical Guide to the Toxicological Effects of Demeton-O-methyl on Non-target Organisms

Preamble: The Ecological Legacy of a First-Generation Systemic Insecticide

Demeton-O-methyl is an organophosphate insecticide, one of two isomers (the other being Demeton-S-methyl) in the commercial mixture known as Demeton, which was first introduced by Bayer in 1951 under the trade name Systox.[1] As one of the earliest systemic insecticides, it was designed to be absorbed and translocated within plants, making the entire plant toxic to sap-sucking insects like aphids, mites, and thrips.[2][3] While effective, its broad-spectrum activity and potent mechanism of action have significant implications for non-target organisms. This guide provides a detailed technical overview of the toxicological profile of this compound, its environmental fate, and its documented effects on a range of non-target species. Although its use is now largely obsolete or banned in many countries, including the United States and the United Kingdom, its study remains critical for understanding the ecological risks of organophosphate insecticides and for informing the development of safer alternatives.[1][2][3][4]

Part 1: Core Toxicodynamics - The Mechanism of Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like all organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE).[3][4][5][6] AChE is crucial for the proper functioning of the nervous system in insects, mammals, birds, and fish.[7]

In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a nerve impulse. AChE rapidly breaks down ACh, terminating the signal and allowing the neuron to return to its resting state. This compound phosphorylates the active site of AChE, rendering it non-functional. This irreversible binding leads to the accumulation of ACh in the synapse, causing continuous and uncontrolled firing of nerve impulses.[7][8] This state of "cholinergic crisis" results in neuromuscular overstimulation, leading to symptoms such as tremors, convulsions, paralysis, and ultimately, death by respiratory failure.[8][9]

Part 2: Environmental Fate and Metabolic Activation

The toxicological impact of this compound is intrinsically linked to its transformation in the environment and within organisms. The parent compound undergoes metabolic oxidation, a process that creates metabolites of even greater toxicological concern.

The primary metabolic pathway involves the oxidation of the thioether group. This compound is first converted to its sulfoxide, Oxydemeton-methyl (also known as Demeton-S-methyl sulfoxide).[10][11][12] Further oxidation transforms the sulfoxide into the more stable This compound sulfone .[5][10][11] This bioactivation is critical, as studies have shown that the oxidized metabolites, particularly the sulfone, can be more potent AChE inhibitors than the parent compound.[11] The sulfone is also more chemically stable, contributing to its persistence in the environment.[5][10]

Degradation in the environment is primarily driven by hydrolysis, which occurs rapidly under alkaline conditions, and microbial action in soil and water.[5][10]

Part 3: Toxicological Profile in Non-Target Organisms

This compound and its parent mixture, Demeton, exhibit broad toxicity across diverse taxa. The data below is synthesized from various studies, which may have tested the technical mixture (Demeton-O and Demeton-S), the individual isomers, or their metabolites.

Mammals

Demeton is classified as highly toxic to mammals.[2][6][13] Exposure can occur through ingestion, inhalation, or dermal absorption.[2][9] Symptoms of acute poisoning are characteristic of organophosphate toxicity and include excessive salivation, muscle tremors, weakness, dizziness, and respiratory distress.[2][9] Chronic exposure has been linked to liver damage and significant inhibition of brain cholinesterase.[2] There is also concern for reproductive and developmental effects.[6][7][14]

| Species | Parameter | Value | Reference |

| Rat | Oral LD50 (Demeton-S-methyl) | ~60 mg/kg | [2] |

| Rat | Oral LD50 (Demeton-O) | 7.5 mg/kg | [1] |

| Rat | Dermal LD50 (Demeton-S-methyl) | ~85 mg/kg | [2] |

| Guinea Pig | Oral LD50 (Demeton-S-methyl) | 110 mg/kg | [2] |

| Rat | NOAEL (Oral, Demeton mixture) | 0.05 mg/kg/day | [1] |

Table 1: Acute and Chronic Toxicity of Demeton Isomers in Mammals.

Avian Species

Birds are also highly susceptible to Demeton's toxic effects. Its use in agriculture posed a significant risk to avian wildlife through direct exposure or consumption of contaminated food sources.

| Species | Parameter | Value | Reference |

| Japanese Quail | LC50 (Demeton-S-methyl) | ~50 ppm | [2] |

| Mallard (young) | Oral LD50 (Diazinon) | 3.5 mg/kg | [15] |

| Pheasant (young) | Oral LD50 (Diazinon) | 4.3 mg/kg | [15] |

*Table 2: Avian Toxicity of Demeton-S-methyl and a related Organophosphate. (Note: Specific data for this compound is limited; Diazinon is provided for context on organophosphate toxicity in birds).

Aquatic Ecosystems

Pesticide runoff from agricultural fields can lead to the contamination of aquatic environments, posing a threat to both fish and invertebrates.[16]

Fish: Demeton is considered moderately to slightly toxic to fish species.[2] However, toxicity varies significantly between species. Sub-lethal effects are also a major concern; the metabolite Oxydemeton-methyl has been shown to induce significant oxidative stress and DNA damage in zebrafish, indicating deeper physiological harm beyond acute lethality.[17] Organophosphate exposure can lead to reduced growth, reproductive failure, and immunosuppression in fish populations.[18]

| Species | Parameter (96-hr LC50) | Value (µg/L) | Reference |

| Lepomis macrochirus (Bluegill) | LC50 (Demeton mixture) | 40 - 130 | |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 (Demeton mixture) | 150 - 530 | |

| Ictalurus punctatus (Channel Catfish) | LC50 (Demeton mixture) | 3,600 - 16,000 | |

| Harlequin Fish | 24-hr LC50 ("Demeton methyl") | 9 ppm (9,000 µg/L) | [15] |

Table 3: Acute Toxicity of Demeton to Various Freshwater Fish Species.

Aquatic Invertebrates: Aquatic invertebrates are generally more sensitive to organophosphate insecticides than fish and are considered highly vulnerable.[6][13]

| Species Group | Parameter (48-hr LC50) | Value (µg/L) | Reference |

| Freshwater Molluscs (Snails) | LC50 (Demeton-S-methyl) | 2,800 - 35,000 |

Table 4: Acute Toxicity of Demeton-S-methyl to Aquatic Invertebrates.

Beneficial and Soil Organisms

Bees: As a broad-spectrum insecticide, this compound is highly toxic to pollinators like honeybees.[2][13] While the foliar residue toxicity of its metabolite, Oxydemeton-methyl, may be short-lived, direct application is extremely hazardous to foraging bees.[14]

Earthworms: this compound is rated as moderately toxic to earthworms, indicating a potential risk to soil health and nutrient cycling processes.[3]

The widespread impact on beneficial insects is a significant secondary effect of broad-spectrum insecticides. By eliminating natural predators and parasitoids, their use can disrupt local ecosystems and lead to the resurgence of secondary pest populations.[19]

Part 4: Standardized Protocols for Toxicological Assessment

To ensure data comparability and regulatory acceptance, toxicological studies must follow standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Aquatic Toxicity Testing (Fish, OECD 203)

This protocol outlines the general workflow for determining the acute LC50 of a substance in fish.

Objective: To determine the median lethal concentration (LC50) of this compound that causes mortality in 50% of the test fish population over a 96-hour exposure period.

Methodology:

-

Test Organism Selection: Select a standard species (e.g., Rainbow Trout, Zebrafish). Acclimate fish to laboratory conditions for at least 12 days.

-

Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a geometric series of at least five test concentrations and a control (and a solvent control, if applicable).

-

Exposure: Randomly assign at least 7 fish to each test concentration and control tank. The test can be static, semi-static, or flow-through. Maintain constant conditions (temperature, light, pH, dissolved oxygen).

-

Observation: Record mortality and any sub-lethal effects (e.g., erratic swimming, loss of equilibrium) at 24, 48, 72, and 96 hours.

-

Data Analysis: Use statistical methods (e.g., Probit analysis) to calculate the LC50 value with 95% confidence limits for each observation time.

-

Validation: The test is valid if mortality in the control group is less than 10% and other quality criteria (e.g., water parameters) are met.

Protocol: Analytical Method for Residue Detection

Detecting this compound and its metabolites in environmental samples requires sensitive analytical techniques.

Objective: To quantify residues of Demeton-S-methyl and its metabolite Oxydemeton-methyl in agricultural products.

Methodology (based on LC-MS/MS):

-

Extraction: Homogenize the sample (e.g., fruit, vegetable) with acetone. Filter the homogenate. For certain matrices like grains, a pre-soak in a thiourea solution may be used to prevent the conversion of the parent compound.[20]

-

Clean-up: Concentrate the filtrate. Use solid-phase extraction (SPE) with a specialized cartridge (e.g., graphitized carbon black/silica gel) to remove interfering co-extractives from the sample matrix.[20]

-

Solvent Exchange: After clean-up, the eluate is concentrated and the solvent is exchanged to one compatible with the analytical instrument (e.g., acetonitrile/toluene).[20]

-

Analysis: Inject the final extract into a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS).

-

Quantification: Identify and quantify the analytes based on their specific retention times and mass-to-charge (m/z) transitions (precursor and product ions).[20] Use a matrix-matched calibration curve with certified reference standards for accurate quantification.

Conclusion

This compound serves as a salient case study in the ecological trade-offs of chemical pest control. Its efficacy as a systemic insecticide is counterbalanced by its potent, non-specific mechanism of action, which poses a high risk to a wide array of non-target organisms, from mammals and birds to essential aquatic life and beneficial insects. The metabolic activation to more potent and persistent sulfoxide and sulfone forms exacerbates this risk. While regulatory actions have curtailed its use, the legacy of this compound underscores the critical need for comprehensive toxicological assessment and a deep understanding of environmental fate when developing and deploying agrochemicals.

References

-

Extension Toxicology Network. (1996). Pesticide Information Profile: Demeton-S-methyl. EXTOXNET. [Link]

-

Water Quality Australia. (2000). Demeton-S in freshwater and marine water. ANZECC & ARMCANZ Guidelines. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4618, Oxydemeton-methyl. PubChem. [Link]

-

Agriculture and Environment Research Unit (AERU). Pesticide Properties DataBase: Demeton-O. University of Hertfordshire. [Link]

-

Agriculture and Environment Research Unit (AERU). Pesticide Properties DataBase: this compound. University of Hertfordshire. [Link]

-

Water Quality Australia. (2000). Demeton-S-methyl in freshwater and marine water. ANZECC & ARMCANZ Guidelines. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24722, Demeton. PubChem. [Link]

-

Wikipedia. Demeton. [Link]

-

Agriculture and Environment Research Unit (AERU). Pesticide Properties DataBase: Demeton-S-methyl. University of Hertfordshire. [Link]

-

Food and Agriculture Organization of the United Nations. (1992). Pesticide residues in food - 1992. FAO Plant Production and Protection Paper 116. [Link]

-

Agriculture and Environment Research Unit (AERU). Pesticide Properties DataBase: Demeton. University of Hertfordshire. [Link]

-

U.S. Environmental Protection Agency. (1971). Ecological Effects Of Pesticides On Non-target Species. EPA NEIPS. [Link]

-

Scientific Research Publishing. (2013). Developments in Analytical Methods for Detection of Pesticides in Environmental Samples. International Journal of Environmental Protection. [Link]

-

European Commission. EU Pesticides Database: Demeton-S-methyl. [Link]

-

Japan Environmental Management Association for Industry. Analytical Methods. [Link]

-

Sharma, N., et al. (2015). Indirect Spectrophotometric Method for the Determination of Dimethoate and Oxydemeton-Methyl Insecticides in Environmental Samples. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13346, this compound. PubChem. [Link]

-

World Health Organization. (1974). 1973 Evaluations of some pesticide residues in food. INCHEM. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13526, Demeton-S-methyl. PubChem. [Link]

-

Ministry of Health, Labour and Welfare, Japan. Analytical Method for Demeton-S-methyl and Oxydemeton-methyl. [Link]

-

U.S. Environmental Protection Agency. (1988). Pesticide Fact Sheet: Oxydemeton-Methyl. EPA NEIPS. [Link]

-

Juniper Online Journal of Public Health. (2018). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. [Link]

-

Federal Register. (2007). Methamidophos, Oxydemeton-methyl, Profenofos, and Trichlorfon; Tolerance Actions. [Link]

-

LinkedIn. (2023). Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. [Link]

-

U.S. Fish and Wildlife Service. (1980). Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. USGS Publications Warehouse. [Link]

-

Wang, Y., et al. (2017). The acute toxicity of Oxydemeton-methyl in zebrafish. bioRxiv. [Link]

-

Grains Research and Development Corporation. Impact of common insecticides on beneficial insects. IPM Guidelines For Grains. [Link]

-

ResearchGate. (2017). Impacts of Agricultural Toxicity on Non-Target Organisms in Aquatic Ecosystem. [Link]

-

Al-Ghanim, K. A., et al. (2024). Mechanisms of Pesticide Toxicity in Fish: Insights Into the Ameliorative Role of Plant-Derived Compounds—A Review. PubMed Central. [Link]

-

Connect Journals. (2021). Insecticide dimethoate induced toxicity and altered protein content in freshwater fish. Journal of Experimental Zoology, India. [Link]

Sources

- 1. Demeton - Wikipedia [en.wikipedia.org]

- 2. EXTOXNET PIP - DEMETON-S-METHYL [extoxnet.orst.edu]

- 3. This compound (Ref: ENT 18862) [sitem.herts.ac.uk]

- 4. Demeton-O [sitem.herts.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 7. Oxydemeton-methyl | C6H15O4PS2 | CID 4618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. agroorbit.com [agroorbit.com]

- 9. This compound | C6H15O3PS2 | CID 13346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Demeton | C16H38O6P2S4 | CID 24722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Demeton-S-methyl [sitem.herts.ac.uk]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. Mechanisms of Pesticide Toxicity in Fish: Insights Into the Ameliorative Role of Plant-Derived Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ipmguidelinesforgrains.com.au [ipmguidelinesforgrains.com.au]

- 20. mhlw.go.jp [mhlw.go.jp]

The Environmental Trajectory of Demeton-O-methyl: A Technical Guide to its Fate and Degradation

Abstract

Demeton-O-methyl, an organophosphate insecticide, has been utilized in agriculture for the control of various pests. Understanding its environmental fate is paramount for assessing its ecological risk and ensuring environmental stewardship. This technical guide provides an in-depth analysis of the environmental degradation pathways of this compound, including its behavior in soil, water, and the atmosphere. We will explore the key abiotic and biotic transformation processes, identify major degradation products, and present standardized methodologies for their investigation. This document is intended for researchers, environmental scientists, and professionals in drug and pesticide development, offering a comprehensive overview grounded in scientific principles and established testing guidelines.

Introduction: Chemical Identity and Environmental Significance

This compound, with the chemical formula C6H15O3PS2, is a member of the organophosphate pesticide family.[1] Its efficacy as an insecticide stems from its ability to inhibit acetylcholinesterase, a crucial enzyme in the nervous system of insects.[2][3] However, this mode of action also raises concerns about its potential impact on non-target organisms and the broader ecosystem.

The environmental journey of this compound is complex, governed by a series of chemical and biological reactions that determine its persistence, mobility, and ultimate transformation into other compounds. While specific environmental fate data for this compound is limited, its behavior can be largely inferred from its close structural relatives, Demeton-S-methyl and Oxydemeton-methyl.[2][4]

Key Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C6H15O3PS2 | [1] |

| Molecular Weight | 230.3 g/mol | [1] |

| Physical State | Colorless to pale yellow oily liquid | [1] |

| Water Solubility | 330 mg/L at 20°C | [2] |

| Vapor Pressure | 0.025 Pa at 20°C | [1] |

| Log P (Octanol-water partition coefficient) | 0.47 | [2] |

Core Degradation Pathways: A Mechanistic Overview

The environmental degradation of this compound is primarily driven by two key processes: oxidation and hydrolysis . These reactions can be mediated by both abiotic factors and microbial activity.

Biotic and Abiotic Oxidation: Formation of Sulfoxide and Sulfone

A critical step in the transformation of this compound is the oxidation of the thioether sulfur atom.[4] This process leads to the formation of this compound sulfoxide and subsequently this compound sulfone.[4][5] These oxidized metabolites are often more stable and can exhibit different toxicity and mobility characteristics compared to the parent compound.[4]

Caption: Oxidation pathway of this compound.

Hydrolysis: Cleavage of the Phosphate Ester Bond

Hydrolysis is a major abiotic degradation pathway for this compound, leading to the cleavage of the P-O-alkyl bond.[4] The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions.[6][7][8] This is a common characteristic of organophosphate esters.

For the related compound Demeton-S-methyl, the hydrolysis half-life at 22°C is reported to be 63 days at pH 4, 56 days at pH 7, and 8 days at pH 9.[6] A similar trend is expected for this compound.

Environmental Fate in Key Compartments

The behavior and persistence of this compound vary across different environmental matrices.

Soil Environment

In the soil, both biotic and abiotic processes contribute to the degradation of this compound.

-

Microbial Degradation: Soil microorganisms play a crucial role in the breakdown of organophosphate pesticides.[4] The degradation often proceeds through the oxidation and hydrolysis pathways mentioned earlier. The rate of microbial degradation is dependent on factors such as soil type, organic matter content, temperature, and moisture. For the related compound Oxydemeton-methyl, an aerobic soil metabolism study indicated a half-life of 3.2 days.[4]

Aquatic Environment

In aquatic systems, hydrolysis is a dominant degradation pathway.[4] The pH of the water body is a critical factor, with alkaline waters leading to more rapid degradation.[6]

-

Aerobic and Anaerobic Transformation: In aquatic sediment systems, both aerobic and anaerobic conditions can influence degradation. Standardized tests, such as OECD Guideline 308, are used to evaluate the transformation of chemicals in these environments.[11][12][13][14][15] These studies help determine the rate of degradation and the formation of metabolites in both the water and sediment phases.[13][15]

-

Photolysis: Photodegradation, or the breakdown of a chemical by light, is generally considered a minor degradation pathway for the demeton family of compounds.[4]

Methodologies for Environmental Fate Studies

To ensure consistency and reliability, the study of a pesticide's environmental fate follows standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Hydrolysis Studies (OECD Guideline 111)

This guideline details a tiered approach to assess the rate of abiotic hydrolysis at environmentally relevant pH values (typically 4, 7, and 9).[16][17][18][19][20]

Experimental Protocol: Tier 1 Preliminary Test

-

Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add the test substance (e.g., ¹⁴C-labeled this compound) to the buffer solutions at a known concentration.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C) for 5 days.[20]

-

Sampling and Analysis: At specified time intervals, take samples and analyze for the parent compound and potential hydrolysis products using appropriate analytical techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Evaluation: If less than 10% degradation is observed, the substance is considered hydrolytically stable under environmental conditions. If significant degradation occurs, proceed to higher-tier studies to determine the hydrolysis rate constant and half-life at different temperatures.

Caption: Generalized workflow for an OECD 111 hydrolysis study.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is designed to determine the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.[21][22][23][24]

Experimental Protocol: Aerobic Soil Metabolism Study

-

Soil Selection and Preparation: Select and characterize representative soil types. Adjust the moisture content to a specified level.

-

Test Substance Application: Apply ¹⁴C-labeled this compound to the soil samples.

-

Incubation: Incubate the treated soil in the dark at a constant temperature in a flow-through system or biometer flasks.[24] A stream of air is passed through the system to maintain aerobic conditions and trap volatile metabolites like ¹⁴CO₂.[22]

-

Sampling: Collect soil samples at various time intervals over a period of up to 120 days.[22][24]

-

Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for the parent compound and its transformation products using techniques like HPLC and Liquid Scintillation Counting (LSC).

-

Data Analysis: Calculate the degradation rate and half-life (DT₅₀) of this compound. Identify and quantify major transformation products.

Caption: Generalized workflow for an OECD 307 aerobic soil metabolism study.

Summary of Degradation Products and Half-Lives

Due to the limited direct data for this compound, the following table summarizes expected degradation products and provides half-life data for closely related compounds to serve as an estimate.

| Compound | Environmental Compartment | Degradation Product(s) | Half-life (DT₅₀) | Conditions | Source |

| Demeton-S-methyl | Water | Hydrolysis Products | 63 days | pH 4, 22°C | [6] |

| Water | Hydrolysis Products | 56 days | pH 7, 22°C | [6] | |

| Water | Hydrolysis Products | 8 days | pH 9, 22°C | [6] | |

| Soil | Not specified | 26 days | Aerobic | [6] | |

| Oxydemeton-methyl | Water | Hydrolysis Products | 107 days | pH 4, 22°C | [25] |

| Water | Hydrolysis Products | 46 days | pH 7, 22°C | [25] | |

| Water | Hydrolysis Products | 2 days | pH 9, 22°C | [25] | |

| Soil | Not specified | 3.2 days | Aerobic | [4] | |

| This compound (inferred) | Soil, Water | This compound sulfoxide, this compound sulfone, Hydrolysis products | Likely to be relatively short, especially under alkaline and aerobic microbial conditions. | - | [4] |

Conclusion and Future Perspectives

For a more precise risk assessment, further research focusing specifically on the environmental half-lives and degradation pathways of this compound is warranted. The application of standardized OECD guidelines will be crucial in generating robust and comparable data. A deeper understanding of the environmental behavior of this and other organophosphate pesticides is essential for the development of safer and more sustainable agricultural practices.

References

-

AERU. (n.d.). This compound (Ref: ENT 18862). Agriculture and Environment Research Unit, University of Hertfordshire. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX D: MEASUREMENT OF HYDROLYSIS. Retrieved from [Link]

-

ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. Retrieved from [Link]

-

ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Demeton-S-methyl. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxydemeton-methyl. PubChem Compound Database. Retrieved from [Link]

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 111 – Hydrolysis as a Function of pH. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. Retrieved from [Link]

-

Water Quality Australia. (n.d.). Demeton-S-methyl in freshwater and marine water. Retrieved from [Link]

-

Wikipedia. (n.d.). Demeton-S-methyl. Retrieved from [Link]

Sources

- 1. This compound | C6H15O3PS2 | CID 13346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: ENT 18862) [sitem.herts.ac.uk]

- 3. Demeton-O [sitem.herts.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound sulfone [sitem.herts.ac.uk]

- 6. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Demeton-S-methyl in freshwater and marine water [waterquality.gov.au]

- 8. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 9. publications.iupac.org [publications.iupac.org]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. shop.fera.co.uk [shop.fera.co.uk]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 19. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 20. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 21. oecd.org [oecd.org]

- 22. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. oecd.org [oecd.org]

- 25. Oxydemeton-methyl | C6H15O4PS2 | CID 4618 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Historical Use of Demeton-O-methyl in Agriculture

Foreword

The mid-20th century marked a pivotal era in agricultural science, driven by the imperative to secure food for a burgeoning global population. This period witnessed the advent of synthetic chemistry as a powerful tool in crop protection. Among the pioneering innovations were the organophosphate insecticides, a class of compounds that fundamentally changed pest management strategies. Demeton-O-methyl, introduced in 1957, and its closely related isomers, stand as a significant chapter in this history.[1][2] It was one of the first commercially successful systemic insecticides, offering a novel mode of action against economically damaging, sap-sucking pests. This guide provides a detailed technical retrospective on this compound, from its biochemical mechanism and agricultural application to the toxicological concerns that ultimately led to its widespread discontinuation. It is intended for researchers and scientists who seek to understand the trajectory of early insecticide development and the crucial interplay between efficacy, environmental science, and regulatory oversight.

Chemical Identity and Physicochemical Properties

This compound is an organothiophosphate insecticide and the methyl ester of the O-isomer of demeton.[2] It belongs to the broader chemical family of organophosphates. Historically, it was often produced and sold as part of an isomeric mixture with Demeton-S-methyl, under the trade name Demeton-methyl (or Metasystox).[3][4] The "O" isomer is characterized by the thiono (P=S) bond, distinguishing it from the "S" isomer's thiolo (P=O) configuration.[5] This structural difference has significant implications for chemical reactivity and biological activity.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(ethylsulfanylethoxy)-dimethoxy-sulfanylidene-λ⁵-phosphane | [6] |

| CAS Number | 867-27-6 | [2][4][6] |

| Molecular Formula | C₆H₁₅O₃PS₂ | [2][6] |

| Molar Mass | 230.29 g/mol | [4][6] |

| Appearance | Colorless to pale yellow oily liquid with a characteristic sulfurous odor | [6][7] |

| Solubility in Water | 330 ppm (330 mg/L) at room temperature | [4] |

| Mode of Action | Systemic with contact and stomach action; Acetylcholinesterase (AChE) inhibitor | [1][2] |

| IRAC MoA Class | 1B | [1][2][5] |

Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase

The insecticidal efficacy of this compound, like all organophosphates, is rooted in its ability to disrupt the nervous system of target pests.[1][2][7][8] The primary molecular target is the enzyme Acetylcholinesterase (AChE), which is critical for terminating nerve impulses at cholinergic synapses.

In a healthy nervous system, the neurotransmitter acetylcholine is released into the synaptic cleft, binds to receptors on the post-synaptic neuron to propagate a signal, and is then rapidly hydrolyzed into inactive choline and acetic acid by AChE. This rapid degradation allows the synapse to reset for subsequent signals.

This compound acts as a potent, irreversible inhibitor of AChE.[1][7] The phosphorus atom of the insecticide mimics the transition state of acetylcholine hydrolysis and covalently binds to a serine residue in the active site of the AChE enzyme. This phosphorylation event effectively renders the enzyme non-functional. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous, uncontrolled firing of nerve signals. This state of hyperexcitation manifests in the insect as tremors, paralysis, and ultimately, death.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Historical Agricultural Applications

Introduced by Bayer in 1951 under the trade name Systox, the original demeton mixture was the first systemic insecticide available to farmers.[7] The methyl-substituted version, demeton-methyl, followed in 1957.[1][2] Its key advantage was its systemic nature; the compound is readily absorbed by the roots and leaves of plants and translocated throughout the vascular system.[1][5] This rendered the entire plant toxic to sap-sucking insects, which were difficult to control with contact-only insecticides that required direct application to the pest.

-

Target Pests: The primary targets were sucking insects such as Aphids, Thrips, Sawflies, and Spider Mites.[1][2][5][7]

-

Treated Crops: It was applied to a wide range of agricultural and horticultural crops, including fruit, vegetables, cereals, potatoes, cotton, and ornamental plants.[1][2][3][5][7]

-

Formulations: this compound was most commonly formulated as an emulsifiable concentrate (EC).[1][2][5] These formulations contained the active ingredient dissolved in an organic solvent with emulsifiers, allowing it to be easily diluted with water for spray application.

Table 2: Representative Historical Target Crops and Pests for Demeton-family Insecticides

| Crop Category | Example Crops | Target Pests |

| Cereals | Wheat, Barley | Aphids |

| Fruit | Apples, Pears | Aphids, Spider Mites |

| Vegetables | Cabbage, Potatoes, Beets | Aphids, Thrips |

| Forage Crops | Alfalfa, Clover | Aphids |

| Industrial Crops | Cotton, Hops | Aphids, Spider Mites |

| Ornamentals | Roses, various flowering plants | Aphids, Mites |

Environmental Fate and Metabolic Transformation

Understanding the fate of this compound after application is crucial to evaluating its environmental impact. In both plants and animals, as well as in the soil, the parent compound undergoes metabolic oxidation.[7] The thioether group is converted first to a sulfoxide (oxydemeton-methyl) and subsequently to a sulfone (demeton-S-methyl sulfone).[7][9][10]

This metabolic transformation is significant for two reasons:

-

Increased Persistence: The sulfone derivative is generally more chemically stable and resistant to further degradation than the parent compound, contributing to its persistence in the environment.[9]

-

Retained Toxicity: These metabolites are also potent cholinesterase inhibitors.[10] Therefore, regulatory agencies often define the total toxic residue as the sum of the parent compound and its primary oxidative metabolites.[10][11]

Microbial action in soil and hydrolysis, particularly in alkaline conditions, are the primary routes of ultimate degradation.[9]

Analytical Methodology for Residue Analysis

The high toxicity of this compound necessitated the development of sensitive analytical methods to monitor for residues in food commodities and environmental samples. Modern analytical approaches rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the parent compound and its key metabolites.[12][13][14][15]

Example Protocol: Analysis of this compound and Metabolites in Leafy Greens by LC-MS/MS

This protocol is a representative workflow synthesized from established methodologies for organophosphate analysis.[12][14]

1. Sample Preparation and Extraction:

- Weigh 10.0 g of a homogenized representative sample (e.g., spinach) into a centrifuge tube.

- Add 10 mL of acetone and homogenize at high speed for 2 minutes.

- Centrifuge the mixture at 4,000 rpm for 5 minutes.

- Decant the supernatant (the acetone extract) into a separate container.

- Repeat the extraction process on the remaining solid residue with another 10 mL of acetone.

- Combine the two acetone extracts.

2. Clean-up using Solid Phase Extraction (SPE):

- The combined extract is concentrated under a gentle stream of nitrogen at 40°C to approximately 1 mL.

- The concentrated extract is passed through a layered graphitized carbon black (GCB) and primary secondary amine (PSA) SPE cartridge. This step is critical for removing pigments (like chlorophyll) and fatty acids that interfere with LC-MS/MS analysis.

- The cartridge is first washed with a solvent like acetonitrile to remove interferences.

- The target analytes (this compound, Oxydemeton-methyl, and Demeton-S-methyl sulfone) are then eluted with a mixture of acetonitrile and toluene.

3. LC-MS/MS Analysis:

- The cleaned extract is evaporated to dryness and reconstituted in a suitable mobile phase, typically a methanol/water mixture.

- An aliquot (e.g., 3-5 µL) is injected into the LC-MS/MS system.

- Liquid Chromatography (LC): A C18 reverse-phase column is typically used to separate the analytes based on their polarity.

- Tandem Mass Spectrometry (MS/MS): The instrument is operated in positive electrospray ionization (ESI+) mode. Specific precursor-to-product ion transitions are monitored for each analyte (Multiple Reaction Monitoring - MRM) to ensure accurate identification and quantification. For example, for Oxydemeton-methyl, a precursor ion of m/z 247 might be monitored, with product ions at m/z 169 and 109.[12]

Start [label="Sample Collection\n(e.g., Leafy Greens)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Homogenize [label="Homogenization"];

Extraction [label="Solvent Extraction\n(Acetone)"];

Centrifuge [label="Centrifugation"];

Extract_Collection [label="Collect Supernatant"];

Concentration [label="Concentration\n(Nitrogen Evaporation)"];

SPE [label="Solid Phase Extraction (SPE)\n(GCB/PSA Cleanup)"];

Final_Prep [label="Evaporation & Reconstitution"];

Analysis [label="LC-MS/MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Homogenize;

Homogenize -> Extraction;

Extraction -> Centrifuge;

Centrifuge -> Extract_Collection;

Extract_Collection -> Concentration;

Concentration -> SPE;

SPE -> Final_Prep;

Final_Prep -> Analysis;

}

Caption: General workflow for the analysis of this compound residues.

Toxicology and Regulatory Decline

While effective, the broad-spectrum and high acute toxicity of the demeton family of insecticides became a significant concern.[5][7]

-

Human Health: Demeton is classified as highly toxic to mammals via oral and dermal exposure routes.[5][16] As a potent cholinesterase inhibitor, overexposure can lead to severe symptoms including nausea, dizziness, muscle cramps, respiratory distress, and in severe cases, death.[4][6] Its chemical structure is closely related to military nerve agents.[7]

-

Environmental Toxicity: The compound is also highly toxic to non-target organisms, including birds and aquatic invertebrates.[5][16]

-

Regulatory Action: In the latter half of the 20th century, regulatory agencies worldwide began re-evaluating the risk-benefit profile of older pesticides. Due to its high acute toxicity and environmental risks, the registration for demeton was canceled by the United States Environmental Protection Agency (EPA) in 1998.[7] Similarly, it is no longer approved for agricultural use in the European Union and the United Kingdom.[1][2] These actions were part of a broader regulatory trend moving away from highly toxic, broad-spectrum pesticides towards compounds with more favorable safety profiles.

Caption: The logical progression leading to the restriction of this compound.

Conclusion

This compound holds a distinct place in the history of chemical crop protection. As a pioneering systemic insecticide, it provided growers with an unprecedented tool for managing destructive sucking pests, thereby contributing to increased agricultural productivity. However, its story also serves as a critical case study in the evolution of toxicological and environmental science. The very properties that made it an effective biocide—its potent neurotoxicity and systemic action—were also the source of significant risks to human health and the environment. The eventual decline and restriction of this compound underscore the vital role of continuous scientific evaluation and regulatory oversight in ensuring that agricultural practices are not only productive but also sustainable and safe. Its legacy informs the ongoing development of integrated pest management strategies and the search for next-generation pesticides with greater selectivity and improved environmental profiles.

References

- Benchchem. (n.d.). This compound sulfone | 25476-48-6.

- Agriculture and Environment Research Unit (AERU). (n.d.). Demeton-O. University of Hertfordshire.

- Wikipedia. (n.d.). Demeton.

- Agriculture and Environment Research Unit (AERU). (n.d.). This compound sulfone. University of Hertfordshire.

- Agriculture and Environment Research Unit (AERU). (n.d.). This compound (Ref: ENT 18862). University of Hertfordshire.

- Wikipedia. (n.d.). Demeton-S-methyl.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Australian and New Zealand Environment and Conservation Council (ANZECC) & Agriculture and Resource Management Council of Australia and New Zealand (ARMCANZ). (2000). Demeton-S-methyl in freshwater and marine water.

- Sigma-Aldrich. (n.d.). Demeton-s-methyl.

- Agriculture and Environment Research Unit (AERU). (n.d.). Demeton (Ref: ENT 17295). University of Hertfordshire.

- ChemIDplus. (n.d.). Methyl Demeton.

- Japanese Food Chemistry Research Foundation. (n.d.). Analytical Method for Demeton-S-methyl and Oxydemeton-methyl (Agricultural Products).

- Compendium of Pesticide Common Names. (n.d.). This compound data sheet.

- LookChem. (n.d.). This compound.

- ResearchGate. (2025). LC-MS Determination of Oxydemeton-methyl and Its Main Metabolite Demeton-S-methylsulfon in Biological Specimens--Application to a Forensic Case.

- European Commission. (n.d.). EU Pesticides Database - Active substance details: Demeton-S-methyl.

- U.S. Environmental Protection Agency. (n.d.). Pesticide Fact Sheet: Demeton.

- Extension Toxicology Network (EXTOXNET). (1995). Demeton-S-methyl.

- Noda, H., et al. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Journal of the Food Hygienic Society of Japan, 50.

- Food and Agriculture Organization of the United Nations (FAO). (n.d.). Oxydemeton-methyl (166) Demeton-S-methyl (073) Explanation.

- Semantic Scholar. (n.d.). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS].

- Federal Register. (2007, May 23). Methamidophos, Oxydemeton-methyl, Profenofos, and Trichlorfon; Proposed Tolerance Actions.

Sources

- 1. Demeton-O [sitem.herts.ac.uk]

- 2. This compound (Ref: ENT 18862) [sitem.herts.ac.uk]

- 3. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 4. Methyl Demeton [drugfuture.com]

- 5. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 6. This compound | C6H15O3PS2 | CID 13346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Demeton - Wikipedia [en.wikipedia.org]

- 8. This compound sulfone [sitem.herts.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. fao.org [fao.org]

- 11. Federal Register :: Methamidophos, Oxydemeton-methyl, Profenofos, and Trichlorfon; Proposed Tolerance Actions [federalregister.gov]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. [PDF] [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. | Semantic Scholar [semanticscholar.org]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

A Comprehensive Technical Guide to the Spectral Analysis of Demeton-O-methyl

Introduction: Elucidating the Molecular Signature of a Key Organothiophosphate

Demeton-O-methyl (CAS: 867-27-6), with the IUPAC name O-[2-(ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate, is an organothiophosphate insecticide and acaricide.[1][2] As a member of the systemic insecticide family, its efficacy relies on its absorption and translocation within plants, making it effective against sucking insects.[2] Structurally, it is characterized by a phosphorothioate core with two methoxy groups, and an ethylthioethyl chain linked through an oxygen atom. The accurate identification and structural confirmation of this compound are paramount for environmental monitoring, toxicology studies, and quality control in agrochemical formulations.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, providing field-proven protocols, and grounding our interpretations in authoritative data.

Molecular Structure of this compound:

-

Chemical Formula: C₆H₁₅O₃PS₂[1]

-

Molecular Weight: 230.3 g/mol [1]

-

Structure: (CH₃O)₂P(S)OCH₂CH₂SCH₂CH₃[1]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of its structure by mapping the chemical environment of each nucleus.

Proton (¹H) NMR Analysis

¹H NMR provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The analysis of this compound's structure predicts six unique proton signals.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Assigned Proton (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| a (-SCH₂CH₃) | 1.25 - 1.35 | Triplet (t) | Jab ≈ 7.4 | 3H | Located on a terminal ethyl group, adjacent to a methylene group (b), resulting in a triplet. Least deshielded aliphatic protons. |

| b (-SCH₂ CH₃) | 2.65 - 2.75 | Quartet (q) | Jba ≈ 7.4 | 2H | Methylene protons adjacent to a sulfur atom and a methyl group (a). The quartet arises from coupling to the three protons of 'a'. |

| c (-OCH₂CH₂ S-) | 2.85 - 2.95 | Triplet (t) | Jcd ≈ 6.8 | 2H | Methylene protons adjacent to a sulfur atom and another methylene group (d). Deshielded by the sulfur atom. |

| d (-OCH₂ CH₂S-) | 4.20 - 4.30 | Triplet (t) | Jdc ≈ 6.8 | 2H | Methylene protons adjacent to an ester oxygen and a methylene group (c). Significantly deshielded by the electronegative oxygen. |

| e (P-(OCH₃)₂) | 3.75 - 3.85 | Doublet (d) | ³JP-H ≈ 14.0 | 6H | The two methoxy groups are chemically equivalent. The protons are coupled to the phosphorus-31 nucleus, resulting in a doublet. |

Note: Predicted values are based on established chemical shift principles and data from similar chemical environments.[3][4] Actual experimental values may vary slightly.

Causality in Proton NMR: The chemical shifts are dictated by the local electronic environment. The protons on the methoxy groups (e ) are deshielded by the adjacent oxygen, and the protons of the methylene group (d ) are even more so, as they are directly attached to the P-O ester linkage. The phosphorus atom, being a spin-active nucleus (³¹P, I=½), couples with the adjacent methoxy protons, splitting the signal into a characteristic doublet. This ³JP-H coupling is a definitive signature for organophosphorus compounds.

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Assigned Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| a (-SCH₂C H₃) | 14.5 - 15.5 | Terminal methyl carbon in the ethyl group. Least deshielded carbon. |

| b (-SC H₂CH₃) | 25.0 - 26.0 | Methylene carbon adjacent to sulfur. |

| c (-OCH₂C H₂S-) | 31.0 - 32.0 | Methylene carbon adjacent to sulfur and another methylene group. |

| e (P-(OC H₃)₂) | 54.0 - 55.0 | Methoxy carbons are highly deshielded by the attached oxygen and show coupling to phosphorus (²JP-C). |

| d (-OC H₂CH₂S-) | 65.0 - 66.0 | Methylene carbon attached to the ester oxygen, showing significant deshielding and coupling to phosphorus (³JP-C). |

Note: Predicted values are based on established chemical shift principles and spectral databases for similar compounds.[5][6] Data for this compound is available in the SpectraBase database.[1]

Experimental Protocol for NMR Analysis

This protocol ensures high-quality, reproducible data for structural verification.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound reference standard or sample into a clean, dry vial.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak linewidth (<0.5 Hz).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 3-4 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm) or TMS (δ = 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum and assign chemical shifts for all spectra.

-

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a molecular "fingerprint."

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Bond | Intensity | Rationale |

| 2980 - 2850 | C-H Stretch | C-H (sp³) | Strong | Characteristic of the methyl and methylene groups in the alkyl chains.[7] |

| 1250 - 1300 | P-O-C Stretch (Aryl/Alkyl) | P-O-C | Strong | Strong, characteristic absorption for the phosphorus-ester linkage.[8] |

| 950 - 1050 | P-O-C Stretch (Alkyl) | P-O-C | Strong | Another strong band associated with the P-O-CH₃ and P-O-CH₂ moieties.[8] |

| 800 - 870 | P=S Stretch | P=S | Medium-Strong | Key diagnostic peak for phosphorothioates. Its position can be influenced by the surrounding substituents.[5] |

| 1100 - 1000 | C-O Stretch | C-O (Ether) | Strong | Corresponds to the C-O single bond in the ethylthioethyl chain. |

| 600 - 700 | C-S Stretch | C-S (Thioether) | Weak-Medium | Characteristic stretching vibration for the thioether linkage.[9] |

Experimental Protocol for FT-IR Analysis (Neat Liquid Film)

-

Sample Preparation:

-

As this compound is an oily liquid, a neat liquid film is the simplest and most effective sampling method.[1]

-

Place one drop of the sample onto the surface of a salt plate (e.g., KBr or NaCl).

-